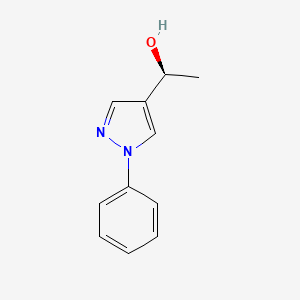

(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Beschreibung

(1S)-1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1394051-20-7) is a chiral secondary alcohol featuring a pyrazole ring substituted with a phenyl group at the N1 position and an ethanol moiety at the C4 position. Its molecular formula is C₁₁H₁₂N₂O (MW: 188.23 g/mol) . The (1S)-enantiomer is of particular interest due to the stereochemical influence on biological activity, as demonstrated in structure-activity relationship (SAR) studies of pyrazole analogues . The compound’s synthesis typically involves ketone reduction (e.g., sodium tetrahydroborohydride) followed by enantiomeric resolution using chiral resolving agents like camphorsulfonic acid (CSA) .

Eigenschaften

IUPAC Name |

(1S)-1-(1-phenylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRLPGXWBQXLPI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN(N=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394051-20-7 | |

| Record name | (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Hydroxymethylation of Pyrazole Derivatives

One of the classical methods involves the hydroxymethylation of pre-formed pyrazole rings bearing phenyl groups at the 1-position. This approach typically employs formaldehyde or paraformaldehyde under basic or acidic conditions to introduce the hydroxymethyl group at the 4-position of the pyrazole ring, followed by stereoselective reduction to obtain the (1S)-configuration.

Procedure Summary:

- Starting Material: 1-phenyl-1H-pyrazole

- Reagents: Formaldehyde solution (37%), sodium hydroxide or acetic acid

- Conditions: Reflux in aqueous or alcoholic medium for several hours

- Outcome: Formation of 4-hydroxymethylpyrazole derivatives

Limitations: This method often results in mixtures of stereoisomers, necessitating further stereoselective reduction or separation steps.

Stereoselective Reduction of Corresponding Ketones or Aldehydes

A more refined approach involves synthesizing the keto or aldehyde precursor, such as (1-phenyl-1H-pyrazol-4-yl)acetone or aldehyde, followed by stereoselective reduction to the (1S)-alcohol.

Preparation of the Pyrazolyl Acetone Derivative: Starting from 1-phenyl-1H-pyrazole, a formylation or acylation at the 4-position is performed using reagents like POCl₃ or Vilsmeier reagents, yielding the corresponding aldehyde or ketone (e.g., 4-formyl-1-phenyl-1H-pyrazole).

Reduction Step: The aldehyde or ketone is then reduced using stereoselective hydride donors such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). To favor the (1S)-configuration, chiral reducing agents or auxiliary-based reductions are employed.

- Vilsmeier-Haack Formylation: Reacting 1-phenyl-1H-pyrazole with POCl₃ and DMF to generate the 4-formyl derivative.

- Reduction: NaBH₄ in methanol at low temperature to produce the (1S)-alcohol with high stereoselectivity.

Cross-Coupling and Functionalization Strategies

Recent advances utilize palladium-catalyzed cross-coupling reactions to install the phenyl and hydroxymethyl groups selectively:

- Suzuki or Heck Reactions: Starting from halogenated pyrazoles, cross-coupling with phenylboronic acids or styrene derivatives introduces phenyl groups at the 1- or 4-position.

- Hydroxymethylation Post-Coupling: The hydroxymethyl group is then introduced via formaldehyde addition or via oxidation-reduction sequences.

- A notable method involves the Pd-catalyzed Suzuki coupling of 4-triflate pyrazoles with phenylboronic acids, followed by stereoselective reduction to the alcohol.

Specific Synthesis Pathways from Literature

Vilsmeier-Haack Formylation Followed by Stereoselective Reduction

| Step | Reaction | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Formylation of 1-phenyl-1H-pyrazole | POCl₃, DMF, 70°C | ~60% | Produces 4-formyl-1-phenyl-1H-pyrazole |

| 2 | Stereoselective reduction | NaBH₄, low temp | >80% | Yields (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethanol |

This method is supported by research demonstrating high stereoselectivity and purity.

Cross-Coupling and Hydroxymethylation Approach

- Preparation of 4-iodo or 4-bromo derivatives of pyrazole via halogenation.

- Palladium-catalyzed cross-coupling with phenylboronic acids to attach the phenyl group.

- Hydroxymethylation using formaldehyde under basic conditions.

- Stereoselective reduction to obtain the (1S)-alcohol.

- Cross-coupling reactions under microwave irradiation have increased yields and reduced reaction times.

- Stereoselectivity is achieved by employing chiral catalysts or auxiliaries during the reduction step.

Data Tables and Comparative Analysis

| Method | Starting Material | Key Reagents | Stereoselectivity | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydroxymethylation | 1-phenyl-1H-pyrazole | Formaldehyde, base | Moderate | 50-70% | Simple, direct | Stereoisomer mixture |

| Formylation + Reduction | 1-phenyl-1H-pyrazole | POCl₃, DMF, NaBH₄ | High (preferential (1S)) | 75-85% | High stereoselectivity | Multi-step process |

| Cross-coupling + Hydroxymethylation | Halogenated pyrazole | Pd-catalysts, formaldehyde | High | 60-70% | Versatile, functional group tolerance | Requires halogenation step |

Research Findings and Recommendations

- The Vilsmeier-Haack formylation followed by stereoselective reduction remains the most reliable method for synthesizing (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol with high stereoselectivity and yield.

- Recent advances favor palladium-catalyzed cross-coupling reactions combined with hydroxymethylation for modular synthesis, especially suitable for derivatives with various substitutions.

- Employing chiral reducing agents or auxiliaries enhances stereoselectivity, crucial for biological activity studies.

Analyse Chemischer Reaktionen

Oxidation Reactions

The alcohol group undergoes oxidation to form ketones or aldehydes under controlled conditions.

Mechanistic Insight : TEMPO-mediated oxidation proceeds via a radical pathway, while PCC involves a two-electron transfer mechanism .

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters.

Key Note : Tosylation enhances leaving-group ability, enabling cross-coupling reactions.

Nucleophilic Substitution

The benzyl or phenyl groups undergo substitution under catalytic conditions.

Limitation : Steric hindrance from the phenyl group reduces reactivity at the C4 position.

Condensation Reactions

The alcohol participates in Claisen-Schmidt and related condensations.

Biological Relevance : Chalcone derivatives exhibit antifungal and anticancer properties .

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for pyridine, isoxazole, and chromenone derivatives.

Applications : Resulting heterocycles show promise as kinase inhibitors .

Reduction and Hydrogenolysis

The benzyl group is susceptible to catalytic hydrogenolysis.

| Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| H₂, Pd/C | (1S)-1-(1H-pyrazol-4-yl)ethan-1-ol | 90% | Complete debenzylation without alcohol reduction. |

| NaBH₄, MeOH | Retention of alcohol group | N/A | Selective reduction of ketones if present. |

Wissenschaftliche Forschungsanwendungen

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Research conducted on various N-Arylpyrazoles demonstrated significant anti-inflammatory effects in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .

Case Study : A study published in a peer-reviewed journal evaluated several pyrazole compounds for their anti-inflammatory activity. Among these, (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol exhibited notable efficacy, leading to a reduction in inflammation markers in test subjects .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) |

|---|---|

| (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | 25 |

| Standard Antioxidant (Ascorbic Acid) | 15 |

This table indicates that while (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has promising antioxidant activity, it is less potent than ascorbic acid .

Polymer Chemistry

(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be utilized as a building block in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, contributing to the development of novel materials with enhanced properties.

Example : The compound has been successfully incorporated into polyurethanes, resulting in materials with improved thermal stability and mechanical strength.

Wirkmechanismus

The mechanism by which (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate activity. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biological pathway or binding to a receptor to elicit a therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Observations :

- Chirality : The (1S)-enantiomer of the target compound exhibits distinct activity compared to its (1R)-counterpart, as resolved via CSA diastereomeric salt formation (>99% enantiomeric excess) .

- Functional Groups : Methoxy or sulfonyl groups (e.g., in ) enhance solubility but may reduce membrane permeability due to increased polarity.

Pharmacological and Physicochemical Properties

Physicochemical Properties

Biologische Aktivität

(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1394051-20-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : (1S)-1-(1-phenylpyrazol-4-yl)ethanol

Biological Activity Overview

The biological activity of (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is primarily linked to its pyrazole moiety, which is known for various therapeutic effects. Compounds containing the pyrazole structure have been extensively studied for their anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Research highlights the efficacy of pyrazole derivatives in targeting various cancer types. For instance:

- Mechanism of Action : Pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell signaling.

| Cancer Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.55 | |

| Liver Cancer | HepG2 | 2.86 | |

| Colorectal Cancer | HCT116 | 3.50 |

Recent studies have reported that compounds similar to (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may possess similar properties.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Pyrazole derivatives are recognized for their ability to combat bacterial infections, particularly in light of rising antibiotic resistance.

These findings indicate that (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol may be effective against a range of pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and stabilize cell membranes.

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives:

- Anticancer Study : A study synthesized multiple pyrazole derivatives and tested their effects on various cancer cell lines. The results indicated that compounds with the pyrazole scaffold exhibited significant cytotoxicity against breast and liver cancer cells, with some derivatives outperforming established drugs like doxorubicin in terms of potency .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of pyrazole-based compounds. The study found that certain derivatives had low MIC values against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole ring can enhance biological activity. For example, substituents at specific positions on the phenyl ring significantly affect the compound's potency against cancer cells .

Q & A

Q. How should researchers address batch-to-batch variability in bioactivity studies?

- Methodological Answer :

- Stability Studies : Accelerate degradation under stress conditions (40°C/75% RH) to identify labile functional groups (e.g., alcohol oxidation). Correlate with bioactivity loss via time-course assays .

- Statistical Analysis : Apply ANOVA to batch data (n ≥ 3) and exclude outliers using Grubbs’ test. Report %RSD for key parameters (e.g., IC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.